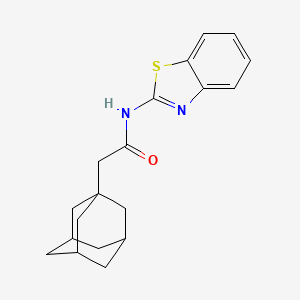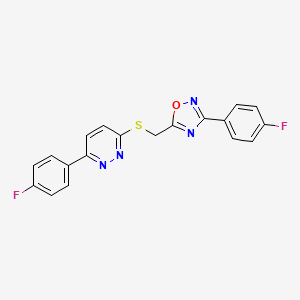
3-(4-Fluorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting functional groups, including a fluorophenyl group, a pyridazinyl group, a thiomethyl group, and an oxadiazole ring . These groups could potentially contribute to various chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The fluorophenyl and pyridazinyl groups are likely to contribute to the compound’s aromaticity, while the thiomethyl and oxadiazole groups could add additional structural complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Fungicidal Activity
One research application of compounds related to 1,2,4-oxadiazole derivatives includes fungicidal activity against agricultural pests. For instance, a study demonstrated the synthesis of novel fungicidally active compounds, including pyridazinone-substituted 1,3,4-oxadiazoles. These compounds were tested in vivo against wheat leaf rust, showing significant activity influenced by the substituents' nature. This research provides insights into designing highly active fungicidal agents through 3D-QSAR methods, highlighting the potential agricultural benefits of such compounds (Xiajuan Zou et al., 2002).
Antimicrobial Activity
Derivatives of 1,2,4-oxadiazole have shown promising antimicrobial properties. A study synthesized indolyl-substituted 2(3H)-furanones and further constructed various heterocycles including 1,3,4-oxadiazoles with antimicrobial activities against bacteria and fungi. This demonstrates the compound's potential application in developing new antimicrobial agents (Wael S. I. Abou-Elmagd et al., 2015).
Anticancer and Anti-inflammatory Potential
Another significant application of 1,2,4-oxadiazole derivatives is in the medical field, particularly in anticancer and anti-inflammatory treatments. Research on heterocyclic derivatives, including 1,3,4-oxadiazoles, has explored their pharmacological potential, showing promising results in toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies suggest the potential therapeutic applications of these compounds in treating various diseases (M. Faheem, 2018).
Antioxidant Properties
Compounds containing the 1,2,4-oxadiazole moiety have also been evaluated for their antioxidant properties. Research in this area indicates that certain derivatives can act as potent antioxidants, suggesting their utility in combatting oxidative stress-related conditions (P. Thangarasu et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4OS/c20-14-5-1-12(2-6-14)16-9-10-18(24-23-16)27-11-17-22-19(25-26-17)13-3-7-15(21)8-4-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQFSBVUUGPKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)
![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)
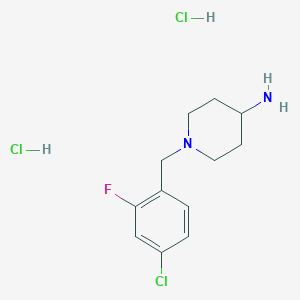
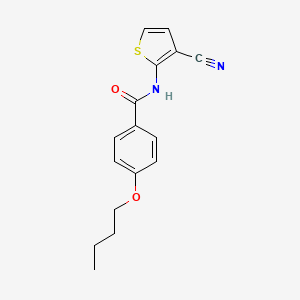
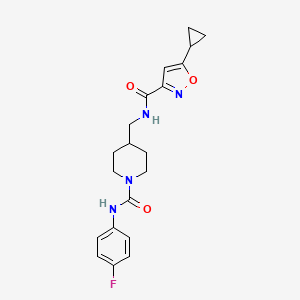
![2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2844749.png)
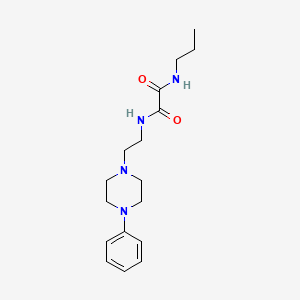
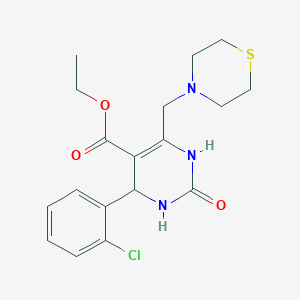
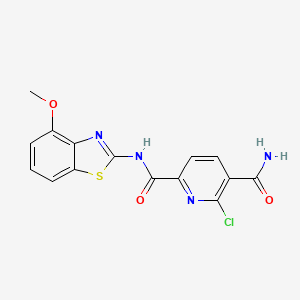
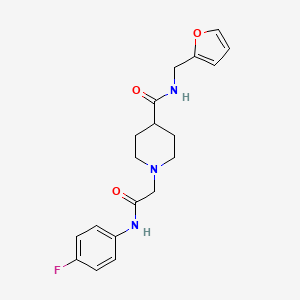
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)
